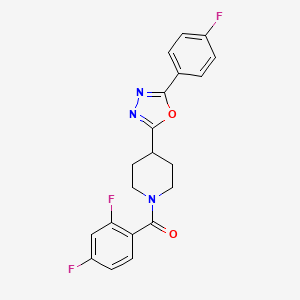

(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a piperidinyl methanone core substituted with a 2,4-difluorophenyl group and a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl moiety. This structural framework combines lipophilic fluorine substituents with a heterocyclic oxadiazole system, which is known for its electron-withdrawing properties and metabolic stability. Such features are critical in drug design for optimizing bioavailability and target binding .

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-14-3-1-12(2-4-14)18-24-25-19(28-18)13-7-9-26(10-8-13)20(27)16-6-5-15(22)11-17(16)23/h1-6,11,13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBNOPVTWYXIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent studies and findings.

Chemical Structure and Properties

This compound can be characterized by its complex structure which includes:

- A difluorophenyl moiety.

- A piperidine ring linked to a 1,3,4-oxadiazole derivative.

The molecular formula is , and its molecular weight is approximately 364.37 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have demonstrated potent activity against various bacterial strains. In one study, synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against specific pathogens compared to standard drugs .

Anticancer Potential

Research indicates that similar compounds can exert anticancer effects through multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

For example, a related oxadiazole compound was found to inhibit tumor growth in vivo models by inducing cell cycle arrest and apoptosis in cancer cell lines .

Central Nervous System Activity

The piperidine component has been associated with various CNS activities. Compounds with this structure have been explored for their potential as anxiolytics and antipsychotics. Notably, certain piperidine derivatives have been shown to modulate neurotransmitter systems effectively .

The biological activity of the compound may stem from its ability to interact with specific receptors or enzymes:

- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes like urease or acetylcholinesterase (AChE), which are crucial in various physiological processes.

- Receptor Modulation : The piperidine ring could facilitate interactions with neurotransmitter receptors, enhancing or inhibiting their activity depending on the specific context.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of oxadiazole-piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target compound displayed superior antimicrobial activity compared to traditional antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the fluorinated phenyl groups in enhancing cellular uptake and efficacy.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.37 g/mol |

| Antimicrobial IC50 Range | 0.63 µM - 6.28 µM |

| Anticancer Efficacy | Induces apoptosis; inhibits growth |

| CNS Effects | Potential anxiolytic/antipsychotic |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole

- : The compound "3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one" replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen). Additionally, the methoxyphenyl substituent in this compound enhances solubility but may reduce membrane permeability compared to fluorophenyl groups .

Oxadiazole vs. Triazole

- : The triazole-containing compound "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone" incorporates a 1,2,4-triazole core. Triazoles are more basic than oxadiazoles, which could influence protonation states under physiological conditions.

Substituent Effects

Fluorophenyl vs. Methoxyphenyl

- Fluorophenyl groups (as in the target compound) increase lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation. In contrast, methoxyphenyl groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration .

Sulfonyl and Nitro Modifications

Pharmacological Implications

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.